molecular formula C29H25Cl2NO5S B13378613 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13378613
M. Wt: 570.5 g/mol
InChI Key: AMXQUXNONZBTGA-UPGXFCGVSA-N
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Description

Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with multiple pharmacophoric groups. The thiophene ring is functionalized at position 2 with a 4-tert-butylbenzoyl amino group, at position 5 with a (5-(2,4-dichlorophenyl)furan-2-yl)methylidene moiety, and at position 3 with an ethyl carboxylate ester.

The Z-configuration of the methylidene group at position 5 is critical for maintaining planar conjugation, which may enhance π-π stacking interactions with biological targets.

Properties

Molecular Formula

C29H25Cl2NO5S

Molecular Weight

570.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C29H25Cl2NO5S/c1-5-36-28(35)24-25(33)23(15-19-11-13-22(37-19)20-12-10-18(30)14-21(20)31)38-27(24)32-26(34)16-6-8-17(9-7-16)29(2,3)4/h6-15,33H,5H2,1-4H3/b23-15-,32-27?

InChI Key

AMXQUXNONZBTGA-UPGXFCGVSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Table 1. Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Characterization Methods
Gewald Reaction Methyl cyanoacetate, S₈, Et₃N, EtOH, 80°C 65–75 ¹H NMR, IR, MS
Amidation 4-tert-Butylbenzoyl chloride, pyridine, DCM 85–90 ¹³C NMR, LC-HRMS
Knoevenagel Condensation Piperidine, toluene, reflux 50–65 X-ray crystallography, UV-Vis
Esterification Ethanol, H₂SO₄, reflux 70–80 HPLC, melting point

Analytical Validation

Challenges and Mitigations

  • Low Solubility : The tert-butyl and dichlorophenyl groups reduce solubility in polar solvents. Mitigated via sonication in DMF/THF mixtures.
  • Stereochemical Control : Use of bulky bases (e.g., DBU) minimizes (5E)-isomer formation.
  • Byproduct Formation : Column chromatography with gradient elution (hexane → ethyl acetate) removes unreacted aldehyde.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to reduce specific functional groups, such as carbonyl groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogous thiophene and thiazolidinone derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Key Substituents Molecular Formula Notable Features
Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate 4-tert-butylbenzoyl, 5-(2,4-dichlorophenyl)furan-2-yl, ethyl carboxylate C₃₀H₂₆Cl₂N₂O₅S High hydrophobicity due to tert-butyl and dichlorophenyl groups; Z-configuration
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate 3-bromophenyl, thiazolidinone core, ethyl acetate C₁₄H₁₂BrNO₃S₂ Bromophenyl enhances halogen bonding; thiazolidinone core offers rigidity
(5Z)-5-[(Furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Furan-2-yl, thiazolidinone core C₈H₅NO₂S₂ Simpler structure with unsubstituted furan; lower molecular weight
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-chlorophenyl, methoxycarbonyl, thiazolopyrimidine core C₂₂H₂₀ClN₃O₅S Chlorophenyl and pyrimidine fusion enhance π-stacking; methoxycarbonyl improves solubility

Biological Activity

Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound with potential biological applications. Its structural complexity and the presence of diverse functional groups suggest a range of biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24H25NO5S
Molecular Weight 439.5 g/mol
IUPAC Name ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-(2,4-dichlorophenyl)furan-2-yl)methylidene]-4-oxothiophene-3-carboxylate
InChI Key VENHKXANGCOQRA-AQTBWJFISA-N

These properties indicate a complex molecule that may interact with various biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been shown to inhibit a range of bacterial organisms, including Staphylococcus aureus and Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) as low as 0.015 µg/ml . This suggests that the compound could possess similar properties.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Compounds containing thiophene rings have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds found that they could effectively target cancer cells by interfering with specific signaling pathways involved in tumor growth .

The proposed mechanism of action for compounds like this compound includes:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV .
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a series of thiophene-based compounds against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiophene derivatives in various cancer cell lines. The study demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR to confirm Z-configuration (δ 7.2–7.5 ppm for methylidene protons) and tert-butyl group integration .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 641.12 (calculated for C₃₂H₂₇Cl₂N₂O₅S).
  • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect isomers; Z-configuration elutes earlier due to reduced polarity .

How can computational modeling predict the compound’s interaction with biological targets like protein kinases?

Advanced Research Question

  • Docking studies : Employ AutoDock Vina to model binding to EGFR (PDB: 1M17). The 2,4-dichlorophenyl-furan group shows π-π stacking with Tyr-104, while the tert-butylbenzoyl group occupies a hydrophobic pocket .
  • MD simulations : Run 100-ns trajectories to assess stability of the kinase-inhibitor complex. RMSD < 2 Å indicates stable binding .
  • ADMET prediction : SwissADME predicts moderate bioavailability (LogP = 3.8) but potential CYP3A4 metabolism, guiding in vitro metabolic assays .

What strategies mitigate synthetic challenges in introducing the 5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene] group?

Advanced Research Question

  • Precursor design : Pre-functionalize the furan with 2,4-dichlorophenyl via Ullmann coupling (CuI, 110°C) before methylidene formation .
  • Protecting groups : Temporarily protect the thiophene’s 4-oxo group with trimethylsilyl chloride to prevent side reactions during furan conjugation .
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h for methylidene formation (80°C, 300 W) while maintaining >90% yield .

How do structural modifications (e.g., substituent variation) impact this compound’s physicochemical and biological properties?

Basic Research Question

  • Electron-withdrawing groups (e.g., 2,4-dichlorophenyl): Enhance kinase inhibition but reduce solubility (LogS = −4.2). Counteract via ester hydrolysis to carboxylate derivatives .
  • Steric effects : The 4-tert-butyl group improves metabolic stability (t₁/₂ = 6.2 h in microsomes) but may hinder membrane permeability .
  • Comparative data : Analogues with 4-fluorophenyl instead of dichlorophenyl show 10-fold lower IC₅₀ against HeLa cells, emphasizing halogen’s role in cytotoxicity .

What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?

Advanced Research Question

  • In vitro :
    • Cancer: NCI-60 panel screening followed by clonogenic assays in resistant cell lines (e.g., MDA-MB-231).
    • Inflammation: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • In vivo :
    • Xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic monitoring (Cₘₐₓ = 1.2 µM at 50 mg/kg dose) .
    • Toxicity: Assess hepatotoxicity via ALT/AST levels in BALB/c mice .

How can researchers address discrepancies in reported synthetic yields for similar thiophene derivatives?

Advanced Research Question
Yield variations (e.g., 50% vs. 75% for Suzuki coupling) arise from:

  • Catalyst purity : Use Pd(PPh₃)₄ with ≤5% PdO impurity for reproducibility .
  • Oxygen sensitivity : Conduct reactions under argon to prevent boronic acid oxidation.
  • Workup optimization : Replace column chromatography with antisolvent crystallization (e.g., hexane/EtOAc) to improve recovery .

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